Tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate
Description
Structural Classification and IUPAC Nomenclature
The structural classification of this compound reveals a complex molecular architecture that incorporates several distinct functional elements within a unified framework. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound's official designation is this compound, reflecting its systematic structural organization. The molecular formula is established as carbon thirteen hydrogen twenty-one nitrogen oxygen two, with a calculated molecular weight of 223.32 grams per mole.
The compound's structural features can be systematically analyzed through its constituent components. The central piperidine ring represents a six-membered saturated nitrogen-containing heterocycle, which serves as the primary structural backbone. Attached to the nitrogen atom of this ring is a prop-2-yn-1-yl group, commonly known as a propargyl group, which introduces terminal alkyne functionality to the molecule. The carboxylate portion is esterified with a tert-butyl group, creating a sterically hindered ester that influences the compound's reactivity and stability characteristics.
Table 1: Structural Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₂ |
| Molecular Weight | 223.32 g/mol |
| Chemical Abstracts Service Number | 2031259-22-8 |
| International Chemical Identifier | InChI=1S/C13H21NO2/c1-5-9-14-10-7-6-8-11(14)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 |
| International Chemical Identifier Key | BGOHBGLMYVDXTO-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | O=C(C1N(CC#C)CCCC1)OC(C)(C)C |
The molecular structure features several key stereochemical considerations that influence its chemical behavior. The piperidine ring adopts a chair conformation under normal conditions, with the prop-2-ynyl substituent occupying an equatorial position to minimize steric interactions. The tert-butyl ester group provides significant steric bulk, which can influence both the compound's reactivity patterns and its conformational preferences. The terminal alkyne group introduces a linear geometry that extends from the nitrogen atom, creating opportunities for further chemical functionalization through alkyne chemistry reactions.
Classification of this compound within broader chemical taxonomies reveals its membership in multiple important chemical families. It is categorized as a piperidine derivative, placing it within the extensive family of six-membered nitrogen heterocycles that have found widespread application in medicinal chemistry. Simultaneously, its alkyne functionality classifies it among terminal alkyne compounds, which are known for their versatility in synthetic transformations including cycloaddition reactions, coupling reactions, and nucleophilic additions. The ester functionality further categorizes it within the carboxylic acid derivative family, contributing to its potential for hydrolysis reactions and related transformations.
Historical Context in Piperidine Derivative Research
The historical development of piperidine derivative research provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic chemistry. The foundational work in piperidine chemistry can be traced to the mid-nineteenth century when Scottish chemist Thomas Anderson first reported the isolation of piperidine in 1850. Anderson's work was independently confirmed in 1852 by French chemist Auguste Cahours, who provided the compound with its current nomenclature. Both researchers obtained piperidine through the reaction of piperine, the active component of black pepper, with nitric acid, establishing the first systematic approach to piperidine synthesis.
The historical significance of piperidine extends beyond its initial discovery, as the compound derives its name from the genus Piper, which represents the Latin designation for pepper. This etymological connection reflects the natural occurrence of piperidine derivatives in biological systems, particularly in alkaloids found in various plant species. The piperidine structural motif has been identified in numerous naturally occurring compounds, including piperine from black pepper, which is responsible for the characteristic spicy flavor, and lobeline from Indian tobacco. These natural occurrences provided early researchers with both motivation and starting materials for developing synthetic methodologies.
Table 2: Historical Milestones in Piperidine Derivative Research
| Year | Researcher(s) | Contribution | Significance |
|---|---|---|---|
| 1850 | Thomas Anderson | First isolation of piperidine | Established foundation for heterocyclic chemistry |
| 1852 | Auguste Cahours | Independent confirmation and nomenclature | Provided systematic naming conventions |
| 1897 | Guareschi | First multicomponent synthesis | Introduced complexity-building strategies |
| 1976 | Jack Baldwin | Baldwin's rules for cyclization | Theoretical framework for ring formation |
| 2007 | Turcaud et al. | Asymmetric alpha-alkynylation | Advanced stereochemical control methods |
The evolution of synthetic methodologies for piperidine derivatives has been marked by several significant developments that directly relate to compounds like this compound. Industrial production methods were revolutionized with the development of catalytic hydrogenation processes, where pyridine is reduced using molybdenum disulfide catalysts to produce piperidine in large quantities. This advancement made piperidine derivatives more accessible for research and commercial applications, facilitating the exploration of more complex derivatives.
A particularly relevant historical development occurred in 2007 when Turcaud and colleagues published groundbreaking work on the asymmetric alpha-alkynylation of piperidine via nitrogen-sulfinyliminium salts. This research demonstrated that piperidine could be stereoselectively alpha-alkynylated through a four-step sequence involving transformation to a chiral nonracemic nitrogen-sulfinylpiperidine, anodic oxidation to nitrogen-sulfinyliminium ion equivalent, alkynylation through addition of mixed organoaluminum derivatives, and final acidic deprotection. The methodology achieved overall yields around fifty percent with diastereoselectivity between ninety-two and ninety-nine percent diastereomeric excess, allowing isolation of final products with ninety-nine percent enantiomeric purity.
The contemporary research landscape has been shaped by the recognition that heterocyclic compounds play a significant role in the pharmaceutical industry, with the piperidine cycle being among the most common structural elements. Recent advances in synthesis have focused on developing efficient methods for creating highly substituted piperidine derivatives, including those containing alkyne functionality similar to this compound. These developments have been driven by the understanding that piperidine derivatives serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.
Properties
IUPAC Name |
tert-butyl 1-prop-2-ynylpiperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-9-14-10-7-6-8-11(14)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOHBGLMYVDXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCN1CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propargyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
Organic Synthesis
Tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the synthesis of piperidine derivatives, which are important in drug development.
Medicinal Chemistry
Research indicates that this compound exhibits significant biological activity, making it a candidate for therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, in vitro assays demonstrated cytotoxic effects against resistant cancer cell lines, suggesting potential as an anticancer agent .
- Antimicrobial Properties : Preliminary investigations reveal its effectiveness against both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 32 µg/mL, while for Escherichia coli, it was 64 µg/mL .
Enzyme Modulation
The compound interacts with enzymes involved in metabolic pathways, influencing cellular processes. It has been observed to inhibit certain enzymes linked to disease pathways and may act as an agonist or antagonist at specific receptors .
Pharmaceutical Development
Tert-butyl 1-(prop-2-yn-1-yloxy)piperidine-2-carboxylate is being explored for its potential use in developing new pharmaceuticals. Its unique structure allows for modifications that can enhance its efficacy against various diseases.
Material Science
In addition to its biological applications, this compound is also used in the development of new materials where piperidine derivatives play a crucial role due to their stability and reactivity.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of tert-butyl 1-(prop-2-yn-1-yloxy)piperidine-2-carboxylate:
| Study Focus | Findings | Reference |
|---|---|---|
| Cancer Treatment | Enhanced potency against resistant cancer cell lines | Journal of Medicinal Chemistry |
| Infection Control | Efficacy against resistant bacterial strains | Various microbiological studies |
These findings underscore the compound's promise as a lead structure for further drug development.
Mechanism of Action
The mechanism of action of tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency : Phenethyl-substituted analogs (e.g., 58, 61) achieve yields >85% via General Procedure C, suggesting robust methodology for piperidine functionalization .
- Click Chemistry Utility: The propargyl group in the target compound enables efficient conjugation with azide-bearing tracers (e.g., fluorescein azide in ), critical for imaging and diagnostic applications .
- Stability Trade-offs : While carbamate analogs () offer hydrolytic stability, the tert-butyl ester in the target compound balances reactivity and ease of deprotection .
Biological Activity
Tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C13H21NO2
- Molecular Weight : 223.31 g/mol
- CAS Number : 301185-41-1
- Purity : >95% .
This compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and potential anti-cancer properties. The compound's structural features allow it to interact with specific receptors in the central nervous system (CNS) and may influence pathways related to cell proliferation and apoptosis.
1. Neuropharmacological Effects
Research indicates that compounds with similar structures can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression and anxiety .
2. Anticancer Properties
In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. For instance, a compound structurally similar to this compound showed an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent anti-cancer activity .
Study on Neuropharmacological Effects
A study conducted by Bautista et al. (2014) explored the effects of piperidine derivatives on MAO activity. The results indicated that certain derivatives exhibited significant inhibition of MAO-A and MAO-B, suggesting potential therapeutic applications in treating mood disorders .
Study on Anticancer Activity
In a recent investigation published in MDPI, a piperidine derivative was shown to possess selective cytotoxicity against cancer cells while sparing normal cells. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways, demonstrating its potential as a targeted cancer therapy .
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling between a propargyl derivative and a piperidine precursor (e.g., tert-butyl piperidine-2-carboxylate) under inert conditions (N₂ atmosphere) using PdCl₂(PPh₃)₂ and CuI as catalysts. Post-synthesis purification involves column chromatography with gradient elution (e.g., hexane/EtOAc mixtures) .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : Analysis of characteristic peaks for the tert-butyl group (~1.4 ppm for C(CH₃)₃) and propargyl protons (δ ~2.3–2.5 ppm for ≡C-H).
- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns to verify the molecular formula.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths and angles .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, NIOSH-certified P95 masks are recommended for minor exposures .
- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust.
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic results?
- Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected splitting or peak shifts) may arise from conformational flexibility or impurities. Single-crystal X-ray analysis using programs like Mercury CSD or SHELXL provides definitive bond geometry and ring puckering parameters. For example, Cremer-Pople puckering coordinates (amplitude q and phase angle φ) quantify deviations from planarity in the piperidine ring .
Q. What strategies optimize reaction yields in propargylation steps?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Testing Pd/Cu ratios (e.g., PdCl₂(PPh₃)₂ with CuI at 0.1–1 mol%).
- Solvent Selection : Anhydrous THF or DMF enhances coupling efficiency.
- Temperature Control : Room temperature or mild heating (40–60°C) minimizes side reactions like alkyne oligomerization.
- Monitoring : TLC or LC-MS tracks reaction progress to terminate at optimal conversion .
Q. How does piperidine ring puckering affect the compound’s reactivity?
- Methodological Answer : Puckering alters steric and electronic environments. For example, a twist-boat conformation (quantified via Cremer-Pople parameters) may hinder nucleophilic attack at the carboxylate group. Computational modeling (DFT) combined with X-ray data predicts reactivity trends, such as regioselectivity in substitution reactions .
Q. What mechanisms explain side reactions during tert-butyl deprotection?
- Methodological Answer : Acidic deprotection (e.g., HCl in dioxane) can lead to carbocation intermediates, risking rearrangement or polymerization. Mitigation strategies include:
- Low-Temperature Deprotection : Slow addition at 0°C minimizes carbocation instability.
- Scavengers : Use of scavengers like triethylsilane stabilizes intermediates.
- Alternative Reagents : TFA/CH₂Cl₂ mixtures at controlled stoichiometry reduce side products .
Q. How is the compound utilized in multicomponent reactions for drug discovery?
- Methodological Answer : The propargyl group enables click chemistry (e.g., Huisgen cycloaddition with azides) to generate triazole-linked derivatives. For example, coupling with boronic esters (via Suzuki-Miyaura reactions) creates biaryl structures relevant to kinase inhibitors. Reaction optimization includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
